molecular formula C20H12ClN2NaO5S B1662951 Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate CAS No. 78510-31-3

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Cat. No. B1662951
CAS RN: 78510-31-3
M. Wt: 450.8 g/mol
InChI Key: KINIBOSGQKLOIT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Non-selective nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor. Reported to inhibit rat NTPDases 1, 2 and 3 with similar potencies.

Scientific Research Applications

X-Ray Crystal Structure Determination

  • Crystal Structure Analysis : Sodium anthraquinone sulfonate derivatives, such as sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, have been studied for their crystal structures using X-ray diffraction. These studies reveal detailed molecular arrangements and the impact of sulfonate substitution on the molecular structure, offering insights into their chemical behavior (Gamag, Peake, & Simpson, 1993).

Pharmacological Research

  • P2Y Receptor Antagonist : Derivatives of sodium anthraquinone sulfonate, like MG 50-3-1, are potent antagonists for nucleotide-activated membrane receptors, significant for understanding smooth muscle relaxation and potential antithrombotic drug targets (Baqi & Müller, 2012).
  • Optimization of Anthraquinone Derivatives : Research has been conducted on optimizing anthraquinone derivatives as competitive antagonists and positive modulators for P2X2 receptors, providing insights into receptor interactions and potential therapeutic applications (Baqi et al., 2011).

Environmental Science

  • Electrocoagulation in Effluent Treatment : Studies have shown the effectiveness of using sodium anthraquinone sulfonate derivatives in electrocoagulation processes for treating industrial effluents, focusing on optimizing operating parameters for efficient pollution control (Pirkarami, Olya, & Tabibian, 2013).

Dye and Chemical Industry

  • Dye Intermediate Synthesis : Sodium anthraquinone sulfonate derivatives play a crucial role in the dye industry, specifically in processes aimed at improving product yield, bromine utilization, and reducing environmental impact (Yingtang, 2010).

properties

IUPAC Name

sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINIBOSGQKLOIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 3
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 5
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

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